3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide
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Overview
Description
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Acylation: The final step involves the acylation of the amino group with isopropylpropanamide under suitable conditions, such as using an acid chloride or anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amino group or the pyrazole ring.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the amide to an amine.
Substitution: The compound can participate in substitution reactions, particularly at the amino group or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides, sulfonates, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-1h-pyrazol-1-yl)-N-isopropylpropanamide
- 3-(4-Methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide
- 3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-methylpropanamide
Uniqueness
3-(3-Amino-4-methyl-1h-pyrazol-1-yl)-N-isopropylpropanamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the isopropylpropanamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C10H18N4O |
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Molecular Weight |
210.28 g/mol |
IUPAC Name |
3-(3-amino-4-methylpyrazol-1-yl)-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C10H18N4O/c1-7(2)12-9(15)4-5-14-6-8(3)10(11)13-14/h6-7H,4-5H2,1-3H3,(H2,11,13)(H,12,15) |
InChI Key |
CVPFXBWADADRNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC(=O)NC(C)C |
Origin of Product |
United States |
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